molecular formula C9H7N3 B1419785 6-methyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 952511-47-6

6-methyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B1419785
CAS RN: 952511-47-6
M. Wt: 157.17 g/mol
InChI Key: CGKBPDVAUAQRII-UHFFFAOYSA-N
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Description

“6-methyl-1H-benzo[d]imidazole-5-carbonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Pharmaceutical Applications

Imidazole derivatives, including 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, have been extensively studied for their therapeutic potential. They are known to exhibit a broad range of biological activities, such as antibacterial, antifungal, and antiviral properties . These compounds can be synthesized to create drugs that target specific diseases, including infectious diseases caused by resistant strains of bacteria.

Antitumor Activity

The imidazole ring is a core structure in many antitumor agents. Research has shown that certain imidazole derivatives can be effective in treating various forms of cancer. The ability to modify the imidazole ring allows for the development of new compounds with potential antitumor properties .

Anti-inflammatory and Analgesic Effects

Compounds with an imidazole structure have been found to possess anti-inflammatory and analgesic effects. This makes them valuable in the development of new medications for the treatment of chronic pain and inflammatory diseases .

Antidiabetic Activity

The modification of imidazole derivatives has led to the discovery of compounds with antidiabetic activity. These compounds can play a role in managing blood sugar levels and treating diabetes-related complications .

Antihelmintic and Antiprotozoal Uses

Imidazole derivatives, including 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, have shown effectiveness as antihelmintic and antiprotozoal agents. They can be used to treat infections caused by parasitic worms and protozoa .

Chemical Synthesis and Material Science

The imidazole ring is a key component in the synthesis of functional molecules used in material science. It can be incorporated into polymers, coatings, and other materials to enhance their properties .

Agricultural Chemistry

Imidazole derivatives are used in agricultural chemistry to create pesticides and fungicides. Their chemical structure can be tailored to target specific pests and diseases affecting crops .

Environmental Science

In environmental science, imidazole derivatives can be utilized for the remediation of pollutants. They can act as catalysts in chemical reactions that break down harmful substances in the environment .

properties

IUPAC Name

6-methyl-1H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKBPDVAUAQRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669041
Record name 6-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H-benzo[d]imidazole-5-carbonitrile

CAS RN

952511-47-6
Record name 6-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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